molecular formula C18H22N2O4 B12293378 2-(tert-butyl) 3-methyl 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2,3-dicarboxylate

2-(tert-butyl) 3-methyl 1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indole-2,3-dicarboxylate

Cat. No.: B12293378
M. Wt: 330.4 g/mol
InChI Key: OBCRBMQFEVKESR-UHFFFAOYSA-N
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Description

2-TERT-BUTYL 3-METHYL (3S)-1H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2,3-DICARBOXYLATE is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science . This particular compound features a tert-butyl group, a methyl group, and a pyrido[3,4-b]indole core, making it a unique and potentially valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-TERT-BUTYL 3-METHYL (3S)-1H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2,3-DICARBOXYLATE, typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of indole derivatives often employs continuous flow reactors and microreactor systems to enhance efficiency and scalability . These methods allow for precise control over reaction conditions, leading to higher yields and reduced waste. The use of tert-butyl esters in these processes is common due to their stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

2-TERT-BUTYL 3-METHYL (3S)-1H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2,3-DICARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce reduced derivatives, and substitution can introduce various functional groups onto the indole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-TERT-BUTYL 3-METHYL (3S)-1H,3H,4H,9H-PYRIDO[3,4-B]INDOLE-2,3-DICARBOXYLATE is unique due to its specific combination of functional groups and the pyrido[3,4-b]indole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

2-O-tert-butyl 3-O-methyl 1,3,4,9-tetrahydropyrido[3,4-b]indole-2,3-dicarboxylate

InChI

InChI=1S/C18H22N2O4/c1-18(2,3)24-17(22)20-10-14-12(9-15(20)16(21)23-4)11-7-5-6-8-13(11)19-14/h5-8,15,19H,9-10H2,1-4H3

InChI Key

OBCRBMQFEVKESR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)OC)C3=CC=CC=C3N2

Origin of Product

United States

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